

Application Note: UV Spectrophotometric Quantification of Levocetirizine in Bulk Drug

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Compound of Interest

Compound Name: Levocetirizine Hydrochloride

Cat. No.: B13399152

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Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a second-generation antihistamine used for the relief of allergy symptoms.^{[1][2]} Accurate and reliable analytical methods are crucial for the quality control of levocetirizine in bulk drug substance and pharmaceutical formulations. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the quantification of levocetirizine. The method is based on the measurement of UV absorbance of levocetirizine in a suitable solvent. The developed method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.^{[3][4][5][6]}

Principle

The method involves dissolving the levocetirizine bulk drug in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λ_{max}). The concentration of levocetirizine in the sample is then determined by comparing its absorbance with that of a standard solution of known concentration. The concentration of the analyte is directly proportional to the absorbance, in accordance with the Beer-Lambert law.

Experimental Protocols

1. Apparatus and Reagents

- Apparatus:

- UV-Visible Spectrophotometer (Double Beam) with 1 cm matched quartz cells
- Analytical Balance
- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes
- Beakers
- Ultrasonic bath
- Whatman filter paper No. 41
- Reagents and Materials:
 - Levocetirizine Dihydrochloride reference standard
 - Methanol (AR Grade)
 - Distilled Water
 - 0.1 M Hydrochloric Acid

2. Preparation of Solutions

- Solvent Selection: Methanol is a commonly used and effective solvent for this analysis.^{[3][7]}^[8] Alternatively, 0.1 M Hydrochloric acid, distilled water, or a pH 7.0 phosphate buffer can be used.^{[4][6][9]}
- Preparation of Standard Stock Solution (1000 µg/mL):
 - Accurately weigh 25 mg of Levocetirizine Dihydrochloride reference standard.^[7]
 - Transfer it into a 25 mL volumetric flask.^[7]
 - Add about 15 mL of methanol and sonicate for 10-15 minutes to dissolve the drug completely.^[3]

- Make up the volume to the mark with methanol.[\[7\]](#)
- Preparation of Working Standard Solution (100 µg/mL):
 - Pipette 1 mL of the standard stock solution (1000 µg/mL) into a 10 mL volumetric flask.[\[7\]](#)
 - Dilute to the mark with methanol.[\[7\]](#)
- Preparation of Calibration Curve Solutions:
 - From the working standard solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 2-10 µg/mL (e.g., 2, 4, 6, 8, 10 µg/mL).[\[7\]](#) Other reported linear ranges include 5-25 µg/mL and 7.5-22.5 µg/mL.[\[3\]](#)[\[4\]](#)[\[8\]](#)
- Preparation of Sample Solution (for Bulk Drug Assay):
 - Accurately weigh an amount of the bulk drug powder equivalent to 25 mg of levocetirizine.
 - Follow the same procedure as for the preparation of the standard stock solution and working standard solution to obtain a final theoretical concentration that falls within the established linearity range (e.g., 6 µg/mL).

3. Method Validation Protocol

- Determination of Wavelength of Maximum Absorbance (λ_{max}):
 - Scan a standard solution of levocetirizine (e.g., 10 µg/mL) in the UV range of 200-400 nm against a solvent blank.[\[4\]](#)
 - The wavelength at which maximum absorbance is observed is the λ_{max} . For levocetirizine in methanol, the λ_{max} is typically found around 229-231 nm.[\[7\]](#)[\[10\]](#)
- Linearity and Range:
 - Measure the absorbance of the prepared calibration curve solutions at the determined λ_{max} .
 - Plot a graph of absorbance versus concentration.

- Perform linear regression analysis to determine the correlation coefficient (R^2), slope, and y-intercept of the calibration curve.[\[4\]](#)[\[7\]](#)
- Accuracy (Recovery Studies):
 - Accuracy should be determined by the standard addition method.
 - Prepare solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[\[3\]](#)
 - To a known amount of pre-analyzed sample, add known amounts of the standard drug.
 - Calculate the percentage recovery.
- Precision:
 - Intraday Precision (Repeatability): Analyze a minimum of three different concentrations within the linear range, three times on the same day. Calculate the % Relative Standard Deviation (%RSD).
 - Interday Precision (Intermediate Precision): Repeat the analysis on three different days.[\[3\]](#) Calculate the %RSD.
- Limit of Detection (LOD) and Limit of Quantification (LOQ):
 - LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae as per ICH guidelines:[\[3\]](#)
 - $LOD = 3.3 \times (\sigma / S)$
 - $LOQ = 10 \times (\sigma / S)$
 - Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[\[3\]](#)

Quantitative Data Summary

The following tables summarize the validation parameters for the UV spectrophotometric method for levocetirizine quantification.

Table 1: Linearity Data

Parameter	Value	Reference
Linearity Range	2-10 µg/mL	[7]
Regression Equation	$y = 0.026x + 0.016$	[7]
Correlation Coefficient (R^2)	0.999	[7]

Table 2: Accuracy (Recovery Study)

Level	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery	Reference
80%	4	-	97.87 - 99.70	[7]
100%	5	-	97.87 - 99.70	[7]
120%	6	-	97.87 - 99.70	[7]

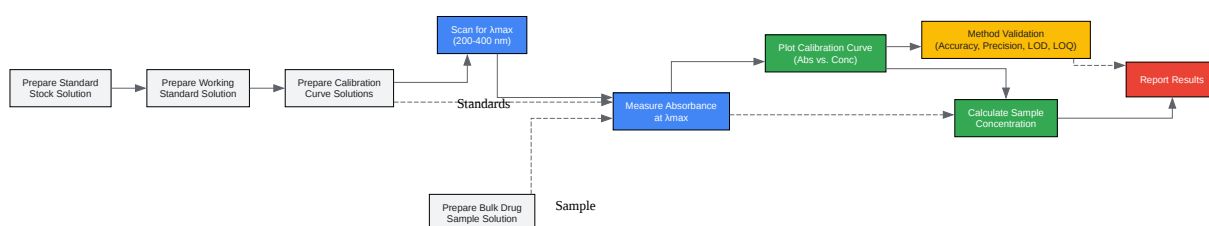
Table 3: Precision Data

Precision Type	Concentration (µg/mL)	% RSD	Reference
Intraday	25	< 2%	[3]
Interday	25	< 2%	[3]

Table 4: LOD and LOQ

Parameter	Value	Reference
Limit of Detection (LOD)	0.64 µg/mL	[3]
Limit of Quantification (LOQ)	1.93 µg/mL	[3]

Experimental Workflow Diagram



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Caption: Experimental workflow for UV quantification of levocetirizine.

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